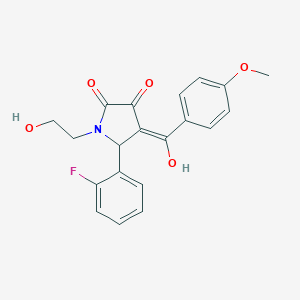

![molecular formula C19H22N2O2 B368324 {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-82-6](/img/structure/B368324.png)

{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure analysis for “{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol” is not available in the sources I have access to .Chemical Reactions Analysis

The chemical reactions that “this compound” undergoes would depend on its molecular structure and the conditions under which it is stored or used. Unfortunately, specific information on the chemical reactions of this compound is not available .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, specific physical and chemical properties for “this compound” are not available in the sources I have access to .Aplicaciones Científicas De Investigación

DNA Interactions and Applications

- The synthetic dye Hoechst 33258, a benzimidazole derivative, is known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This compound and its analogs have been utilized in plant cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Furthermore, these compounds find applications as radioprotectors and topoisomerase inhibitors, showcasing their potential in drug design and molecular biology research (Issar & Kakkar, 2013).

Material Synthesis and Applications

- Research into 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes with various metals highlights their significant properties like spectroscopic features, structures, and magnetic properties. These compounds exhibit biological and electrochemical activity, suggesting their utility in creating functional materials for various applications (Boča et al., 2011).

Biological Activities and Drug Design

- Benzimidazole fungicides act as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This mechanism has been leveraged in both agricultural and veterinary medicine, and it plays a role in cancer chemotherapy research. The understanding of benzimidazole's mode of action facilitates the study of tubulin structure and the organization and function of microtubules (Davidse, 1986).

Therapeutic Potential

- A comprehensive review of benzimidazole demonstrates its diverse pharmacological properties, underlining the compound's significance in developing therapeutic agents for antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer activities, and CNS stimulants or depressants. This versatility makes benzimidazole a key scaffold in the design of new therapeutic compounds (Babbar et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-15-8-10-16(11-9-15)23-13-5-12-21-18-7-4-3-6-17(18)20-19(21)14-22/h3-4,6-11,22H,2,5,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEVSGYCBUNQHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368315.png)

![{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368319.png)

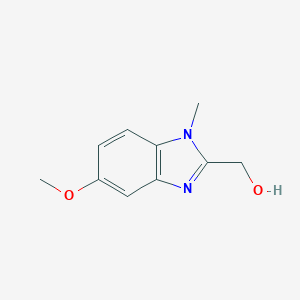

![{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368322.png)

![{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368323.png)

![N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368372.png)

![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)

![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368377.png)

![2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368378.png)

![2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368379.png)

![2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368381.png)

![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B368383.png)

![N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B368387.png)